methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate
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Overview
Description
Methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound that belongs to the class of 1,2,3-triazoles
Preparation Methods
The synthesis of methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, a process known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it an efficient and widely used method for the preparation of 1,2,3-triazoles .
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The starting materials, such as cyclopropyl azide and methyl propiolate, are combined in the presence of a copper catalyst, and the reaction is carried out at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
Methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols replace the existing substituents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity . The cyclopropyl group may also contribute to the compound’s binding affinity and specificity by providing steric hindrance and hydrophobic interactions .
Comparison with Similar Compounds
Methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate: This compound has an ethyl ester group instead of a methyl ester group, which may affect its solubility and reactivity.
Methyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate: The presence of a benzyl group instead of a cyclopropyl group can significantly alter the compound’s biological activity and binding properties.
4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole: This compound contains an additional imidazole ring, which can enhance its biological activity and provide additional sites for interaction with molecular targets.
Properties
CAS No. |
2121934-62-9 |
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Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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